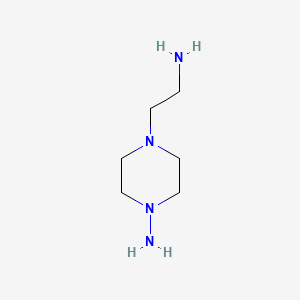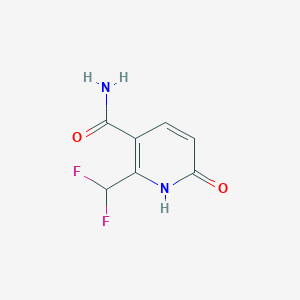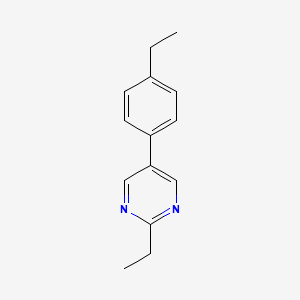
2-Ethyl-5-(4-ethylphenyl)pyrimidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Ethyl-5-(4-ethylphenyl)pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic compounds containing nitrogen atoms at positions 1 and 3 of the six-membered ring. This specific compound features an ethyl group at the 2-position and a 4-ethylphenyl group at the 5-position, making it a substituted pyrimidine derivative. Pyrimidines are known for their wide range of applications in various fields, including pharmaceuticals, agrochemicals, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Ethyl-5-(4-ethylphenyl)pyrimidine can be achieved through various methods. One common approach involves the ZnCl₂-catalyzed three-component coupling reaction. This method uses functionalized enamines, triethyl orthoformate, and ammonium acetate to produce 4,5-disubstituted pyrimidine derivatives in a single step . Another method involves the reaction of trifluorinated 2-bromoenones with aryl- and alkylamidines, which provides trifluoromethylated pyrimidines via an aza-Michael addition-intramolecular cyclization-dehydrohalogenation/dehydration cascade reaction .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as ZnCl₂ and NH₄I promotes efficient and practical three-component tandem reactions, enabling the smooth formation of substituted pyrimidines under metal- and solvent-free conditions .
Análisis De Reacciones Químicas
Types of Reactions: 2-Ethyl-5-(4-ethylphenyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, especially at positions 2 and 4.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, and halides.
Major Products Formed:
Oxidation: Formation of pyrimidine N-oxides.
Reduction: Formation of dihydropyrimidines.
Substitution: Formation of substituted pyrimidine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
2-Ethyl-5-(4-ethylphenyl)pyrimidine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex pyrimidine derivatives.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-Ethyl-5-(4-ethylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. For example, pyrimidine derivatives have been shown to inhibit the NF-κB inflammatory pathway, leading to anti-inflammatory effects . Additionally, these compounds can inhibit the production of nitric oxide and tumor necrosis factor-α, contributing to their neuroprotective and anti-neuroinflammatory properties .
Comparación Con Compuestos Similares
Comparison: 2-Ethyl-5-(4-ethylphenyl)pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as varied biological activities. For instance, while 2,4-Diamino-5-phenyl-6-ethylpyrimidine is known for its pharmacological effects, this compound may offer unique advantages in specific applications due to its structural features .
Propiedades
Fórmula molecular |
C14H16N2 |
|---|---|
Peso molecular |
212.29 g/mol |
Nombre IUPAC |
2-ethyl-5-(4-ethylphenyl)pyrimidine |
InChI |
InChI=1S/C14H16N2/c1-3-11-5-7-12(8-6-11)13-9-15-14(4-2)16-10-13/h5-10H,3-4H2,1-2H3 |
Clave InChI |
WAARGPIPDRXHBJ-UHFFFAOYSA-N |
SMILES canónico |
CCC1=CC=C(C=C1)C2=CN=C(N=C2)CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


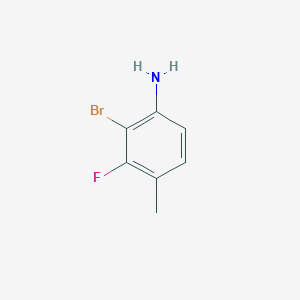

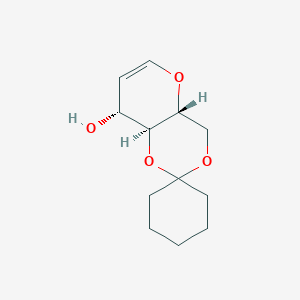
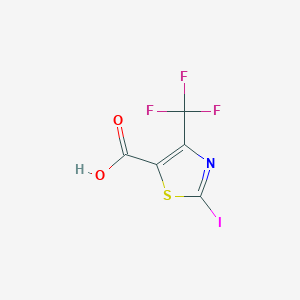

![2,3-Dimethylpyridazino[1,6-a]benzimidazole](/img/structure/B13097351.png)
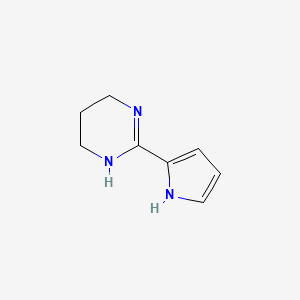
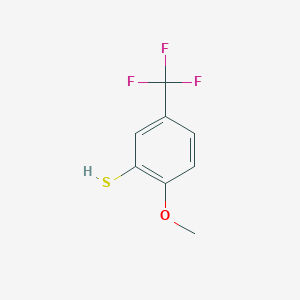
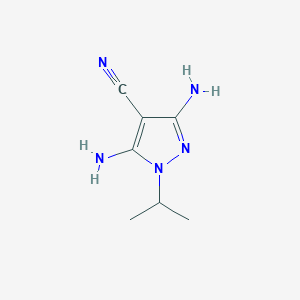
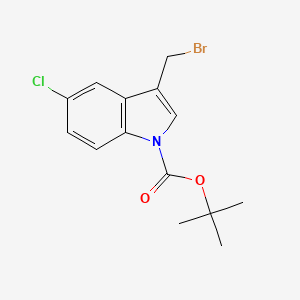
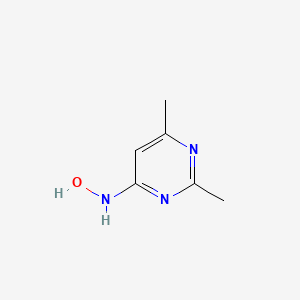
![1-(2-((3-Methoxy-4-(4-methyl-1H-imidazol-1-yl)phenyl)amino)-6,7-dihydrothiazolo[5,4-c]pyridin-5(4H)-yl)-2,2-dimethylpropan-1-one](/img/structure/B13097384.png)
